molecular formula C10H8Br2F2O2 B1409778 Ethyl 3,4-dibromo-2,5-difluorophenylacetate CAS No. 1806350-39-9

Ethyl 3,4-dibromo-2,5-difluorophenylacetate

Cat. No.: B1409778
CAS No.: 1806350-39-9
M. Wt: 357.97 g/mol
InChI Key: FZQJHQUJUGHYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dibromo-2,5-difluorophenylacetate is a specialized organic building block designed for advanced chemical synthesis and pharmaceutical research. This compound features a phenylacetate structure strategically functionalized with bromine and fluorine atoms, making it a valuable intermediate in the synthesis of more complex molecules. The bromine substituents serve as excellent handles for further cross-coupling reactions, such as Suzuki or Stille reactions, allowing for the introduction of diverse carbon chains or aromatic systems . The presence of fluorine atoms, a common motif in modern drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The ester functional group offers versatility, as it can be readily hydrolyzed to the corresponding acid or reduced to an alcohol, providing multiple pathways for molecular diversification. Compounds within this family of halogenated phenylacetates are frequently employed in the research and development of new materials and biologically active molecules, including antibody-drug conjugates (ADCs) . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(3,4-dibromo-2,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)8(11)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQJHQUJUGHYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Phenylacetic Acid Precursor

The foundational step involves synthesizing the phenylacetic acid derivative with the desired halogenation pattern. This typically proceeds via electrophilic aromatic substitution reactions, specifically halogenation, on a suitably substituted phenylacetic acid or its derivatives.

  • Halogenation Strategy:
    The phenyl ring is selectively brominated and fluorinated using controlled electrophilic halogenation. Bromination is achieved with bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃), while fluorination often involves more specialized reagents like Selectfluor or diethylaminosulfur trifluoride (DAST) for regioselective fluorination.

  • Reaction Conditions:
    The halogenation reactions are typically conducted under mild conditions (0–25°C) to prevent over-halogenation or undesired substitution patterns. The use of solvents such as acetic acid or dichloromethane facilitates better control over regioselectivity.

  • Example Reaction Scheme:

Phenylacetic acid + Br₂ (with FeBr₃ catalyst) → 3,4-Dibromo-phenylacetic acid
Phenylacetic acid + fluorinating agent (e.g., DAST) → 2,5-Difluoro-phenylacetic acid

Esterification to Form Ethyl Ester

Once the halogenated phenylacetic acid is prepared, esterification is performed:

Halogenated phenylacetic acid + ethanol (with acid catalyst) → Ethyl 3,4-dibromo-2,5-difluorophenylacetate

Purification and Characterization

  • Purification:
    The crude product is purified via recrystallization from suitable solvents such as ethanol or ethyl acetate.

  • Characterization:
    Confirmed through NMR, mass spectrometry, and IR spectroscopy to verify the substitution pattern and ester formation.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Notes
1 Halogenation of phenylacetic acid Br₂, FeBr₃ 0–25°C Regioselective bromination
2 Fluorination of phenylacetic acid DAST or Selectfluor Room temperature Regioselective fluorination
3 Esterification Ethanol, sulfuric acid Reflux Acid-catalyzed esterification
4 Purification Recrystallization Ambient Purity verification

Research Findings and Innovations

Recent advances include the use of microwave-assisted halogenation , which significantly reduces reaction times and improves regioselectivity. Additionally, phase-transfer catalysis has been explored to enhance halogenation efficiency and selectivity, especially for fluorination reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dibromo-2,5-difluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions.

    Reduction Reactions: The compound can be reduced to form corresponding phenylacetates with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic or basic media are used.

Major Products Formed

The major products formed from these reactions include substituted phenylacetates, reduced phenylacetates, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,4-dibromo-2,5-difluorophenylacetate has shown potential in medicinal chemistry due to its biological activity:

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in various cancer cell lines. In vitro assays demonstrated cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting a dose-dependent response where higher concentrations lead to increased cell death .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthetic Routes : It is utilized in the synthesis of more complex organic molecules through various reactions including nucleophilic substitution and electrophilic addition. The presence of halogen substituents enhances its reactivity, allowing for the formation of diverse derivatives .

Environmental Chemistry

The compound's properties make it a candidate for studies in environmental chemistry:

  • Pollutant Degradation : Research is ongoing into its potential for degrading persistent organic pollutants (POPs). The halogenated structure may facilitate reactions that break down harmful compounds in the environment .

To better understand the efficacy of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModerateHighDual bromination enhances reactivity
Methyl 2-bromo-3-fluorophenylacetateLowModerateLess halogenation
Methyl 3-bromo-4-fluorobenzoateModerateLowDifferent substitution pattern

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced cytotoxic effects with IC50 values ranging from 5 to 15 µM. These findings indicate a dose-dependent response where higher concentrations resulted in increased cell death .

Mechanism of Action

The mechanism of action of Ethyl 3,4-dibromo-2,5-difluorophenylacetate involves its interaction with molecular targets through its bromine and fluorine substituents. These halogen atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application, such as its role in a chemical reaction or its biological activity.

Comparison with Similar Compounds

(1) Substituent Positions

  • Ethyl 2,4-dibromo-3-fluorophenylacetate lacks the 2,5-difluoro substitution, which may decrease its electron-withdrawing effects and alter regioselectivity in aromatic substitutions .
  • Fluorine Placement :

    • The 2,5-difluoro substitution in the target compound enhances para-directing effects, favoring electrophilic substitutions at the 4-position. This contrasts with Methyl 2,3-dibromo-4,5-difluorophenylacetate, where fluorines at 4 and 5 may deactivate the ring more uniformly .

(2) Ester Group Impact

  • Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability in bioactive molecules. This property is critical for drug candidates targeting intracellular pathways.

(3) Reactivity in Cross-Coupling Reactions

  • Bromine atoms in this compound are positioned to allow sequential Suzuki-Miyaura couplings. The 3,4-dibromo pattern contrasts with Ethyl 2,4-dibromo-3-fluorophenylacetate, where bromines are non-adjacent, complicating stepwise functionalization .

(4) Crystallographic and Stability Data

  • This implies that the ethyl ester in the target compound may similarly stabilize the phenylacetate core .

Biological Activity

Ethyl 3,4-dibromo-2,5-difluorophenylacetate is an organic compound characterized by the presence of bromine and fluorine substituents on its phenyl ring. These halogen atoms significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.

This compound can be synthesized through bromination and fluorination of ethyl phenylacetate derivatives. The typical synthesis involves the use of bromine or N-bromosuccinimide (NBS) in organic solvents under controlled conditions. The unique substitution pattern of this compound imparts distinct properties that are valuable for targeted research.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The halogen atoms can engage in halogen bonding and other non-covalent interactions, enhancing the compound's reactivity and binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related dibrominated compounds have shown effective inhibition against various bacterial strains. This compound is hypothesized to possess similar activities due to its structural characteristics.

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Ethyl 2,5-DibromophenylacetateS. aureusTBD
Ethyl 3-BromophenylacetatePseudomonas aeruginosaTBD

Note: TBD indicates that specific MIC values for this compound are yet to be determined through experimental studies.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. Compounds with similar halogenated structures have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study: Anticancer Effects
In a study examining the effects of halogenated phenylacetates on cancer cell lines, researchers found that certain derivatives exhibited significant cytotoxicity at low concentrations. The study highlighted the importance of the bromine and fluorine substituents in enhancing the biological activity of these compounds.

Research Findings

Recent investigations into the biological activity of this compound suggest promising applications in drug development:

  • Antimicrobial Studies : Preliminary data indicate potential effectiveness against drug-resistant bacterial strains.
  • Cytotoxicity Assays : In vitro assays show that this compound may inhibit growth in various cancer cell lines.
  • Mechanistic Insights : Ongoing research aims to elucidate the specific pathways through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 3,4-dibromo-2,5-difluorophenylacetate?

  • Methodology : Begin with halogenation and esterification steps. For example, bromination of 2,5-difluorophenylacetic acid derivatives using reagents like bromine or NBS (N-bromosuccinimide), followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalysis). Analogous protocols are used for structurally similar esters, such as Ethyl 4-chloro-2-fluorophenylacetate, where esterification of the parent acid is a critical step . Fluorination may require selective protection/deprotection strategies to avoid overhalogenation.

Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify fluorine and bromine substituent effects on aromatic protons (e.g., splitting patterns, chemical shifts). Bromine’s electronegativity deshields adjacent protons, while fluorine induces upfield/downfield shifts depending on substitution.
  • IR : Confirm ester carbonyl (C=O stretch at ~1740–1720 cm⁻¹) and C-Br/C-F stretches (600–500 cm⁻¹ and 1100–1000 cm⁻¹, respectively).
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (C₁₀H₈Br₂F₂O₂: ~370.89 g/mol) and fragmentation patterns consistent with bromine/fluorine loss.

Q. What purification techniques are optimal for isolating this compound?

  • Methodology : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to separate brominated byproducts. Recrystallization in ethanol or methanol can improve purity, leveraging solubility differences between halogenated and non-halogenated impurities.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substitution pattern of bromine and fluorine atoms?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and refine data using programs like SHELXL . Compare experimental torsion angles (e.g., C-Br and C-F bond orientations) with computational models (DFT). For example, in analogous brominated/fluorinated dihydrofurans, specific torsion angles (e.g., C8–C9–C10–C11) are critical for confirming substitution geometry .

Q. How to address contradictions in reactivity data during bromination of fluorinated precursors?

  • Methodology :

  • Mechanistic Analysis : Use kinetic studies (e.g., monitoring reaction progress via HPLC) to determine whether bromine’s electrophilic addition competes with fluorine’s electron-withdrawing effects.
  • Computational Modeling : Employ DFT calculations to compare activation energies for bromination at different positions. Fluorine’s para-directing effects may favor specific sites, but steric hindrance from ethyl ester groups could alter reactivity .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

  • Methodology :

  • Chiral Catalysis : Use asymmetric catalysis (e.g., palladium-catalyzed cross-couplings) to introduce stereocenters.
  • Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation.
  • Crystallographic Control : Co-crystallize with chiral auxiliaries to induce selective crystal packing, as demonstrated in structurally related fluorinated esters .

Q. How do steric and electronic effects influence the compound’s stability under varying pH conditions?

  • Methodology :

  • Hydrolysis Studies : Monitor ester degradation via HPLC under acidic (HCl), neutral, and basic (NaOH) conditions. Fluorine’s electronegativity may stabilize the ester against base hydrolysis, while bromine’s steric bulk could slow acid-catalyzed cleavage.
  • Thermodynamic Analysis : Calculate activation parameters (ΔH‡, ΔS‡) for hydrolysis using Arrhenius plots to quantify electronic vs. steric contributions .

Data Interpretation & Structural Analysis

Q. How to analyze conflicting NMR data for bromine-fluorine coupling constants?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Resolve coupling between adjacent Br/F substituents. For example, vicinal coupling (³J) between fluorine and bromine can be obscured by overlapping signals; 2D techniques clarify connectivity.
  • Computational Validation : Compare experimental coupling constants with DFT-predicted values using software like Gaussian or ORCA.

Q. What crystallographic metrics validate the absence of C–H⋯Br/F non-covalent interactions in the solid state?

  • Methodology : Analyze SC-XRD data for intermolecular distances. For example, in similar bromo-fluoro compounds, Br⋯Br contacts (<3.5 Å) and C–H⋯F interactions (<2.7 Å) are common. Use Mercury software to visualize packing diagrams and quantify interaction distances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dibromo-2,5-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4-dibromo-2,5-difluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.